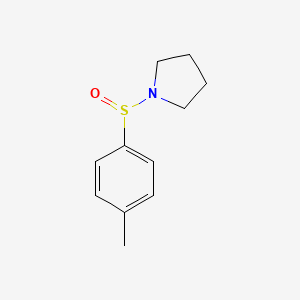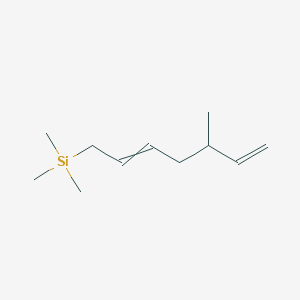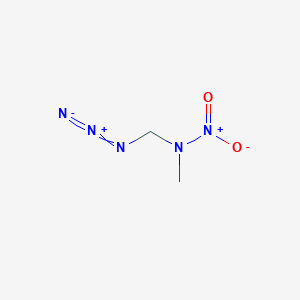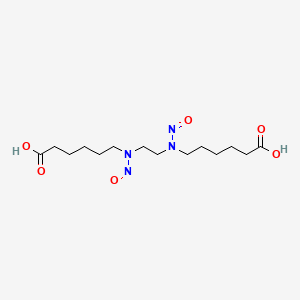
1-Butanol, 2,2'-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- is a complex organic compound with the molecular formula C10H22N4O4 and a molecular weight of 262.31 g/mol . This compound is characterized by its unique structure, which includes two butanol groups connected by an ethanediylbis(nitrosoimino) linkage, and esterified with acetic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- typically involves the following steps:
Formation of the Ethanediylbis(nitrosoimino) Linkage: This step involves the reaction of ethylenediamine with nitrous acid to form the ethanediylbis(nitrosoimino) intermediate.
Attachment of Butanol Groups: The intermediate is then reacted with butanol under controlled conditions to form the desired bis-butanol compound.
Esterification: Finally, the compound is esterified with acetic acid to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrosoimino groups to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
科学的研究の応用
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- involves its interaction with specific molecular targets and pathways. The nitrosoimino groups can interact with nucleophiles in biological systems, leading to various biochemical effects. The ester groups can be hydrolyzed to release acetic acid and the corresponding alcohols, which can further participate in metabolic pathways .
類似化合物との比較
Similar Compounds
1,3-Butanediol: An organic compound with two alcohol functional groups, used in flavoring and as a precursor to antibiotics.
1,2-Butanediol: Another diol with similar properties but different structural arrangement.
1,4-Butanediol: Used in the production of plastics and fibers.
Uniqueness
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- is unique due to its specific structure, which includes both nitrosoimino and ester functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
53783-81-6 |
|---|---|
分子式 |
C14H26N4O6 |
分子量 |
346.38 g/mol |
IUPAC名 |
6-[2-[5-carboxypentyl(nitroso)amino]ethyl-nitrosoamino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6/c19-13(20)7-3-1-5-9-17(15-23)11-12-18(16-24)10-6-2-4-8-14(21)22/h1-12H2,(H,19,20)(H,21,22) |
InChIキー |
WVUDRRUURYDUMS-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CCN(CCN(CCCCCC(=O)O)N=O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


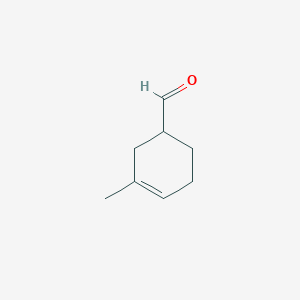

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
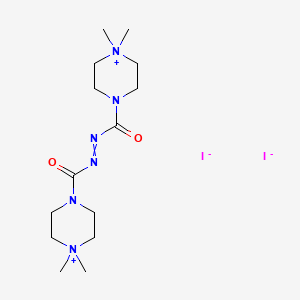
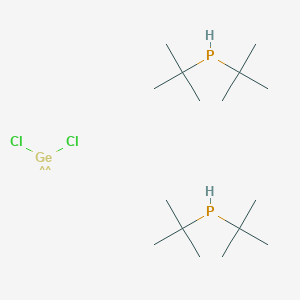
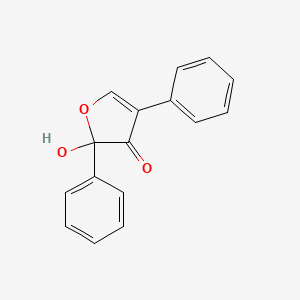
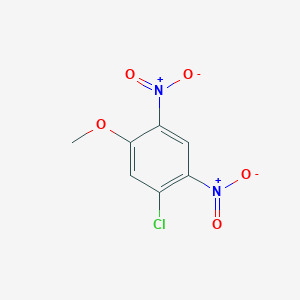
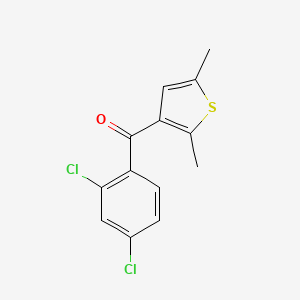
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
